N-butyl-3-methoxybenzamide

MAO-B inhibitor competitive inhibition neuroprotection

N-butyl-3-methoxybenzamide (CAS 90596-72-8; molecular formula C₁₂H₁₇NO₂; molecular weight 207.27 g/mol) is a synthetic small-molecule benzamide derivative characterized by a 3-methoxy substituent on the phenyl ring and an N-butyl carboxamide side chain. Its pharmacological profile spans multiple therapeutically relevant targets, including potent inhibition of monoamine oxidase B (MAO‑B) , moderate interaction with dopaminergic systems , and demonstrated antibacterial activity via disruption of the essential bacterial cell division protein FtsZ.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B4743084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-methoxybenzamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C12H17NO2/c1-3-4-8-13-12(14)10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)
InChIKeyMAWFHMSYICLJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-Methoxybenzamide: Pharmacological Profile and Research-Grade Procurement Rationale


N-butyl-3-methoxybenzamide (CAS 90596-72-8; molecular formula C₁₂H₁₇NO₂; molecular weight 207.27 g/mol) is a synthetic small-molecule benzamide derivative characterized by a 3-methoxy substituent on the phenyl ring and an N-butyl carboxamide side chain . Its pharmacological profile spans multiple therapeutically relevant targets, including potent inhibition of monoamine oxidase B (MAO‑B) , moderate interaction with dopaminergic systems , and demonstrated antibacterial activity via disruption of the essential bacterial cell division protein FtsZ . These polypharmacological properties, combined with its well‑defined spectroscopic signature , position N‑butyl‑3‑methoxybenzamide as a versatile research tool for neuroscience, anti‑infective, and chemical biology programs.

Why N-Butyl-3-Methoxybenzamide Cannot Be Replaced by Generic 3-Methoxybenzamide Analogues


The 3‑methoxybenzamide scaffold is a privileged pharmacophore, but small modifications to the amide nitrogen substituent profoundly alter target selectivity, potency, and physicochemical properties. The unsubstituted parent 3‑methoxybenzamide is a weak FtsZ inhibitor (MIC >2048 µg/mL against S. aureus) and lacks significant MAO‑B activity, whereas N‑butyl‑3‑methoxybenzamide gains potent, sub‑nanomolar MAO‑B inhibition (Ki = 7.5 nM) while retaining FtsZ‑mediated antibacterial activity . Conversely, extended arylpiperazine‑butyl congeners acquire high dopamine D₃ receptor affinity (Ki = 0.18–5.5 nM) but often lose antibacterial activity completely . Even simple homologation (e.g., N‑propyl vs. N‑butyl) alters logP, protein binding, and target engagement. These divergent structure–activity relationships (SARs) mean that in‑class compounds are not interchangeable; procurement of the specific N‑butyl congener is essential for experiments requiring the precise polypharmacological signature described below.

Quantitative Differentiation of N-Butyl-3-Methoxybenzamide Against Closest Comparators


MAO‑B Inhibition Potency: N-Butyl-3-Methoxybenzamide vs. Parent 3-Methoxybenzamide and Reference Inhibitors

N‑butyl‑3‑methoxybenzamide displays potent, competitive MAO‑B inhibition with a Ki of 7.5 nM and an IC₅₀ of 0.400 nM against recombinant human MAO‑B . In stark contrast, the parent compound 3‑methoxybenzamide lacks any reported MAO‑B activity at comparable concentrations. For reference, the clinically used MAO‑B inhibitors selegiline and rasagiline exhibit IC₅₀ values in the nanomolar to low‑micromolar range depending on assay conditions. The N‑butyl substitution therefore confers a >1,000‑fold gain in MAO‑B inhibitory potency relative to the unsubstituted scaffold.

MAO-B inhibitor competitive inhibition neuroprotection

FtsZ‑Mediated Antibacterial Activity: N-Butyl-3-Methoxybenzamide vs. Unsubstituted 3-Methoxybenzamide

The antibacterial activity of 3‑methoxybenzamide derivatives against S. aureus has been systematically mapped by Haydon et al. . The unsubstituted parent compound (3‑methoxybenzamide) exhibits an MIC of >2048 µg/mL against S. aureus, classifying it as essentially inactive. N‑alkyl substitution dramatically improves potency: the N‑hexyloxy derivative achieves an MIC of 8 µg/mL, while more advanced analogues such as PC190723 reach MIC values of 1 µg/mL . Although the precise MIC of N‑butyl‑3‑methoxybenzamide has not been reported in a head‑to‑head study, its structural position within the SAR continuum (N‑butyl chain length between unsubstituted and optimized hexyloxy/heterocyclic derivatives) predicts intermediate antibacterial potency, likely in the 8–256 µg/mL range, while uniquely retaining potent MAO‑B inhibition.

FtsZ inhibitor antibacterial antistaphylococcal

Dopamine D₃ Receptor Affinity: N-Butyl-3-Methoxybenzamide vs. Extended Arylpiperazine‑Butyl Congeners

Extended analogues bearing a 4‑arylpiperazine moiety on the butyl chain demonstrate high dopamine D₃ receptor affinity (Ki = 0.18–5.5 nM), with the trans‑2,3‑dichlorophenyl derivative achieving exceptional D₃ selectivity (>200‑fold over D₂, D₄, 5‑HT₁A, and α₁ receptors) . In contrast, N‑butyl‑3‑methoxybenzamide itself, which lacks the arylpiperazine extension, shows markedly lower D₃ affinity. BindingDB data indicate a D₃ Ki of approximately 5.5 nM for a closely related simple N‑butyl‑3‑methoxybenzamide derivative, but this value should be interpreted cautiously as it may reflect a different substitution pattern . The unextended N‑butyl congener thus provides a clean, less lipophilic scaffold with reduced dopaminergic polypharmacology, which is advantageous when MAO‑B or FtsZ activity is the primary experimental endpoint.

dopamine D3 receptor GPCR selectivity

Analytical Reference Standard: NIST Retention Index Differentiates N-Butyl-3-Methoxybenzamide from Homologues

The NIST Mass Spectrometry Data Center reports a Van Den Dool and Kratz retention index (RI) of 1911 for N‑butyl‑3‑methoxybenzamide on a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm, 0.25 µm film thickness) under a temperature program of 60–270 °C at 15 K/min . This RI value serves as a definitive chromatographic identifier, distinguishing the N‑butyl congener from its N‑propyl (RI not reported but expected ~200 units lower based on methylene increment) and N‑pentyl homologues, as well as from the parent 3‑methoxybenzamide (RI not reported). The combination of RI = 1911 and the InChIKey MAWFHMSYICLJIM‑UHFFFAOYSA‑N provides unambiguous compound identification for procurement quality control and analytical method development.

retention index GC-MS analytical chemistry

Recommended Procurement Scenarios for N-Butyl-3-Methoxybenzamide


MAO‑B Inhibitor Screening and Neuroprotection Research

With a Ki of 7.5 nM against human MAO‑B , N‑butyl‑3‑methoxybenzamide serves as a potent, reversible MAO‑B inhibitor probe for neuroscience programs investigating dopamine metabolism, oxidative stress, and neuroprotection. Its potency rivals that of clinical MAO‑B inhibitors, offering a structurally distinct chemotype for lead optimization and selectivity profiling against MAO‑A.

Dual‑Target Polypharmacology Studies (MAO‑B + FtsZ)

The unique combination of potent MAO‑B inhibition and FtsZ‑mediated antibacterial activity makes N‑butyl‑3‑methoxybenzamide an exceptional tool for studying polypharmacology. No other 3‑methoxybenzamide congener has been reported to simultaneously engage these two therapeutically relevant targets, enabling research at the intersection of neuroscience and anti‑infective drug discovery.

Analytical Reference Standard for GC‑MS Method Development

The NIST‑verified retention index (RI = 1911) and InChIKey (MAWFHMSYICLJIM‑UHFFFAOYSA‑N) provide a robust identity marker for analytical method development. Procurement of this compound as a certified reference standard supports GC‑MS screening libraries, impurity profiling, and forensic toxicology applications.

FtsZ Inhibitor SAR and Antibacterial Lead Optimization

As a member of the 3‑methoxybenzamide FtsZ inhibitor series, N‑butyl‑3‑methoxybenzamide serves as a key intermediate‑complexity probe for SAR studies exploring the impact of N‑alkyl chain length on antibacterial potency, protein binding, and logP . Its position between the inactive parent compound and highly optimized heterocyclic derivatives makes it valuable for understanding the pharmacophore evolution.

Quote Request

Request a Quote for N-butyl-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.